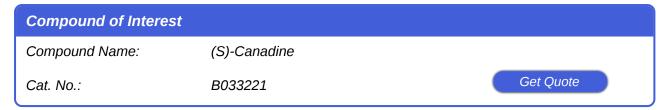


# Spectroscopic Data Interpretation for (S)-Canadine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(S)-Canadine**, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline alkaloid found in various plant species, including Hydrastis canadensis (Goldenseal) and Corydalis yanhusuo. As a member of the protoberberine class of alkaloids, **(S)-Canadine** and its derivatives exhibit a wide range of pharmacological activities, making them subjects of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and characterization are paramount for understanding its biological functions and for quality control in herbal medicine. This technical guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of **(S)-Canadine**.

### **Chemical Structure**

The chemical structure of **(S)-Canadine** is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of spectroscopic signals.

Figure 1. Chemical structure of **(S)-Canadine** with atom numbering.

### **Spectroscopic Data Summary**



The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for **(S)-Canadine**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (S)-Canadine (in

DMSO-da)

DMSO-da) Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.84	S	
H-4	6.90	S	
H-11	6.87	d	8.4
H-12	6.65	S	
O-CH <sub>2</sub> -O	5.93	d	2.4
Η-8α	4.04	d	16.0
Н-8β	3.35	d	16.0
9-OCH₃	3.76	S	
10-OCH₃	3.71	S	
H-13a	3.27-3.36	m	
Η-5α/β	3.27-3.36	m	
Η-13α	3.08	q	3.6
Η-6α	2.85-2.93	m	
Н-6β	2.61	m	
Η-5β	2.55	q	4.0
Η-5α	2.43	q	3.2

Data sourced from Pingali et al. (2015) for (±)-tetrahydroberberine.[1]

# Table 2: <sup>13</sup>C NMR Spectroscopic Data for (S)-Canadine



Carbon	Chemical Shift (δ, ppm)
C-1	108.4
C-2	145.9
C-3	145.9
C-4	105.4
C-4a	128.8
C-5	29.1
C-6	51.4
C-8	58.7
C-8a	127.0
C-9	149.9
C-10	145.1
C-11	111.3
C-12	123.9
C-12a	130.4
C-13	36.8
C-13a	60.4
O-CH <sub>2</sub> -O	100.8
9-OCH₃	56.0
10-OCH₃	60.1

Data represents that of canadine.

## Table 3: Mass Spectrometry (MS) Data for (S)-Canadine



m/z	Relative Intensity (%)	Proposed Fragment
339	100	[M]+
338	60	[M-H] <sup>+</sup>
324	25	[M-CH <sub>3</sub> ] <sup>+</sup>
192	30	[C11H14NO2]+
190	45	[C11H12NO2]+
178	80	[C10H12NO2]+
148	55	[C <sub>9</sub> H <sub>8</sub> O <sub>2</sub> ] <sup>+</sup>

Data interpreted from the GC-MS spectrum available on PubChem.

Table 4: Infrared (IR) Spectroscopy Data for (S)-

**Canadine** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2850	Strong	C-H stretching (aliphatic and aromatic)
1610, 1505, 1465	Medium-Strong	C=C stretching (aromatic)
1260, 1040	Strong	C-O stretching (ethers)
1230	Strong	C-N stretching

Predicted bands based on functional groups and data from related compounds.

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to the residual



solvent peak or an internal standard like tetramethylsilane (TMS). For quantitative NMR (qNMR), a precise amount of an internal standard is added to the sample. The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

### **Mass Spectrometry (MS)**

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for alkaloid analysis. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

### Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup>. The absorption of infrared radiation corresponds to the vibrational transitions of the functional groups within the molecule.

# Interpretation of Spectroscopic Data <sup>1</sup>H NMR Spectrum

The ¹H NMR spectrum of **(S)-Canadine** shows distinct signals for the aromatic, methoxy, and aliphatic protons. The aromatic protons appear as singlets and doublets in the downfield region (6.6-7.0 ppm). The two methoxy groups give rise to sharp singlets around 3.7-3.8 ppm. The methylenedioxy group protons appear as a characteristic doublet around 5.9 ppm. The aliphatic protons of the tetrahydroisoquinoline core resonate in the upfield region (2.4-4.1 ppm) and exhibit complex splitting patterns due to geminal and vicinal couplings. The integration of the signals corresponds to the number of protons in each environment.

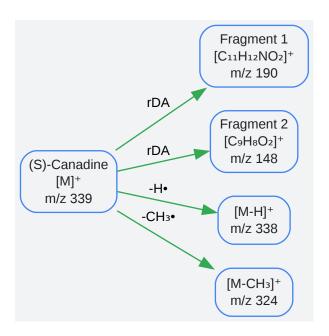
### <sup>13</sup>C NMR Spectrum



The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of **(S)-Canadine**. The aromatic carbons resonate in the downfield region (105-150 ppm). The carbons of the two methoxy groups appear around 56-60 ppm, and the carbon of the methylenedioxy bridge is observed at approximately 101 ppm. The aliphatic carbons of the core structure are found in the upfield region (29-61 ppm).

### **Mass Spectrum and Fragmentation Pathway**

The EI mass spectrum of **(S)-Canadine** is expected to show a prominent molecular ion peak [M]<sup>+</sup> at m/z 339, corresponding to its molecular weight. The fragmentation pattern is characteristic of protoberberine alkaloids and is dominated by a retro-Diels-Alder (rDA) cleavage of the B-ring. This cleavage leads to the formation of two major fragment ions.



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Figure 2. Proposed fragmentation pathway of **(S)-Canadine**.

The key fragmentation is the retro-Diels-Alder (rDA) reaction, leading to the formation of a substituted isoquinoline fragment (m/z 190) and a methylenedioxybenzene fragment (m/z 148). Further fragmentation can occur, such as the loss of a hydrogen radical to give the [M-H]<sup>+</sup> ion (m/z 338) or the loss of a methyl radical from one of the methoxy groups to give the [M-CH<sub>3</sub>]<sup>+</sup> ion (m/z 324).



### **Infrared Spectrum**

The IR spectrum of **(S)-Canadine** displays characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic and aliphatic groups are observed in the 2850-3000 cm<sup>-1</sup> region. The characteristic C=C stretching vibrations of the aromatic rings appear around 1610, 1505, and 1465 cm<sup>-1</sup>. The strong absorptions at approximately 1260 and 1040 cm<sup>-1</sup> are attributed to the C-O stretching of the ether and methylenedioxy groups. A band around 1230 cm<sup>-1</sup> is indicative of the C-N stretching vibration. The absence of a strong, broad absorption in the 3200-3600 cm<sup>-1</sup> region confirms the absence of O-H or N-H functional groups.

### Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure of **(S)-Canadine**. The data presented in this guide serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development for the identification and quality control of this important alkaloid. The detailed interpretation of the spectroscopic data facilitates a deeper understanding of its chemical properties, which is essential for further investigation into its biological activities and potential therapeutic applications.

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